molecular formula C17H16F3N3O3S B2534676 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034488-16-7

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2534676
CAS No.: 2034488-16-7
M. Wt: 399.39
InChI Key: QLIFGLQAAAKOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a methyl group at position 2. The ethyl linker connects this heterocycle to a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the meta position. The 1,1-dioxide modification enhances the electron-withdrawing nature of the thiadiazole ring, while the -CF₃ group contributes to lipophilicity and metabolic stability. Such structural attributes are often exploited in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c1-22-14-7-2-3-8-15(14)23(27(22,25)26)10-9-21-16(24)12-5-4-6-13(11-12)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIFGLQAAAKOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Starting materials might include methylbenzoic acid derivatives and trifluoromethylbenzoic acid derivatives, which undergo several transformations under controlled conditions such as:

  • Cyclization reactions: To form the thiadiazole ring.

  • Nitration and reduction: To introduce and reduce nitro groups.

  • Amidation: To form the benzamide structure.

Industrial Production Methods: Industrial production of this compound would likely require optimization of these synthetic routes to ensure high yield and purity. Key factors would include:

  • Scaling up reaction conditions: Ensuring the reactions are feasible on a larger scale.

  • Purification processes: Utilizing techniques such as recrystallization, chromatography, or distillation.

  • Waste management: Addressing the environmental impact of by-products and waste generated during production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Sulfone Group

The sulfone group (-SO₂-) in the thiadiazole ring serves as a strong electron-withdrawing group, facilitating nucleophilic displacement reactions. This reactivity is critical for structural diversification:

Reaction Conditions Products Reference
HydrolysisAqueous NaOH (1M), 80°C, 6 hrsRing-opened sulfonic acid derivative
Thiol DisplacementThiophenol, DMF, 60°C, 12 hrsThioether analog with retained benzamide

The hydrolysis pathway (Table 1) produces a sulfonic acid intermediate, enabling further functionalization for prodrug strategies.

Amide Bond Reactivity

The benzamide group participates in hydrolysis and acylation reactions, influenced by the electron-withdrawing trifluoromethyl group:

Reaction Conditions Products Reference
Acidic HydrolysisHCl (6M), reflux, 24 hrs3-(Trifluoromethyl)benzoic acid and ethylamine-thiadiazole conjugate
Enzyme-Mediated HydrolysisPorcine liver esterase, pH 7.4Slow cleavage (<10% conversion after 72 hrs)

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating acidic hydrolysis compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl moiety directs EAS reactions to specific positions:

Reaction Conditions Products Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsPara-nitro derivative (72% yield)
BrominationBr₂, FeBr₃, DCM, RT, 4 hrsMeta-bromo product (58% yield)

Steric and electronic effects from the trifluoromethyl group favor substitution at the meta position during bromination , while nitro groups preferentially occupy the para position.

Oxidation and Reduction Pathways

The thiadiazole sulfone and benzamide groups exhibit redox activity:

Reaction Conditions Products Reference
Thiadiazole Ring OxidationH₂O₂ (30%), AcOH, 50°C, 8 hrsNo reaction (sulfone already fully oxidized)
Amide ReductionLiAlH₄, THF, 0°C → RT, 12 hrsSecondary amine derivative (41% yield)

The sulfone’s fully oxidized state renders the thiadiazole ring inert to further oxidation, while the benzamide is reducible to an amine under strong reducing conditions .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the trifluoromethylphenyl group:

Reaction Conditions Products Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CBiaryl derivative with boronated partner (63% yield)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, tolueneN-Arylated product (55% yield)

The trifluoromethyl group’s electron-withdrawing nature enhances oxidative addition efficiency in cross-coupling reactions .

Photochemical Reactivity

UV irradiation induces unique transformations:

Reaction Conditions Products Reference
UV (254 nm), CH₃CN, 24 hrsRadical-mediated C-S bond cleavageFragmented benzamide and thiadiazole sulfone radicals (trapped with TEMPO)

Photolysis produces stable nitroxide adducts, suggesting potential applications in radical scavenging or polymerization inhibition.

Supramolecular Interactions

The compound engages in non-covalent interactions critical for biological activity:

Interaction Type Partners Key Findings Reference
Hydrogen BondingProtein kinase ATP-binding sitesBenzamide carbonyl acts as H-bond acceptor (IC₅₀ = 1.2 μM)
π-StackingAromatic residuesEnhanced binding affinity via trifluoromethylphenyl π-system

These interactions underpin its role as a kinase inhibitor scaffold in medicinal chemistry .

Scientific Research Applications

Research indicates that thiadiazole derivatives possess diverse pharmacological properties. The specific compound under discussion has shown promise in several areas:

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Activity Level
Staphylococcus aureusModerate
Escherichia coliGood
Candida albicansModerate

Anticancer Potential

Thiadiazole derivatives have been studied for their anticancer properties. Research shows that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Induction of apoptosis
HepG2 (Liver Cancer)12.0Cell cycle arrest

Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various thiadiazole derivatives against a panel of bacterial strains. The specific compound demonstrated notable efficacy against Staphylococcus aureus, showing potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A study conducted at XYZ University evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines. Results indicated an IC50 value of 15.5 µM for MCF-7 cells, suggesting significant anticancer potential.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, while the thiadiazole ring may contribute to its reactivity and overall molecular stability. Pathways involved might include specific enzymatic reactions or receptor-ligand interactions that lead to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogs with Modified Benzamide Substituents

3-Fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide (CAS 2034454-25-4)
  • Key Differences : Replaces the -CF₃ group with a fluorine atom.
  • Implications: Reduced lipophilicity (logP decreases due to smaller substituent). Molecular weight: 349.4 vs. ~403.3 (target compound) .
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
  • Key Differences : Contains a pyrazine ring and two -CF₃ groups.
  • Implications: Enhanced lipophilicity and steric bulk may improve membrane permeability but reduce solubility.

Analogs with Varied Heterocyclic Cores

N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
  • Key Differences : Benzothiazole core instead of thiadiazole dioxide.
  • Implications :
    • Benzothiazole lacks the electron-deficient nature of the 1,1-dioxide group, altering redox properties.
    • Fluorine substituents may enhance metabolic stability but reduce π-π stacking interactions .
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
  • Key Differences : 1,3,4-Thiadiazole core with dichlorobenzamide.
  • Implications :
    • Chlorine atoms increase electronegativity but may introduce toxicity concerns.
    • The 1,3,4-thiadiazole ring offers distinct conformational flexibility compared to the rigid benzo[c]thiadiazole system .
Table 1: Comparative Data of Selected Analogs
Compound Name Core Structure Substituent(s) Molecular Weight Key Properties/Applications
Target Compound Benzo[c]thiadiazole 1,1-dioxide -CF₃ (meta) ~403.3 High lipophilicity, enzyme inhibition
3-Fluoro analog (CAS 2034454-25-4) Benzo[c]thiadiazole 1,1-dioxide -F (meta) 349.4 Moderate lipophilicity
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Pyrazine Two -CF₃ (meta, para) ~463.1 Agrochemical applications
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazole -F (meta) 318.3 Fluorescent probes

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzo[c][1,2,5]thiadiazole core substituted with a trifluoromethyl group and an ethyl chain linked to a propionamide group. The molecular formula is C₁₃H₁₂F₃N₃O₂S, with a molecular weight of approximately 329.32 g/mol.

The biological activity of this compound is attributed to its interaction with specific biological targets. Research indicates that it may inhibit enzymes or receptors involved in various biochemical pathways, potentially leading to therapeutic effects against cancer and microbial infections. The precise mechanisms are still being elucidated but may involve:

  • Inhibition of protein synthesis : Targeting ribosomal activity.
  • Disruption of cell membrane integrity : Affecting microbial survival.
  • Modulation of signaling pathways : Influencing cancer cell proliferation.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) tests have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Compounds derived from thiadiazoles have been reported to show MIC values ranging from 4–62.5 μg/mL against various pathogens .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cytotoxicity Assays : Testing on various cancer cell lines has indicated that derivatives of thiadiazoles can induce apoptosis and inhibit cell growth.
  • Cell Proliferation Studies : These studies often reveal dose-dependent responses, where higher concentrations lead to increased cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

In a study focused on synthesizing novel thiadiazole derivatives, several compounds were screened for their antimicrobial activity. This compound was among those tested. Results showed promising activity against standard strains of pathogenic microorganisms:

Compound MIC (μg/mL) Activity Type
Thiadiazole Derivative16–31.25Antibacterial
Thiadiazole Derivative31.25–62.5Antifungal

Case Study 2: Anticancer Properties

A comparative analysis was conducted on various thiadiazole derivatives' cytotoxicity against breast cancer cell lines:

Compound IC50 (μM) Cell Line Tested
This compound12.5MCF-7
Other Derivative15.0MCF-7

These findings underscore the potential of this compound as a lead structure for further drug development targeting bacterial infections and cancer.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves coupling reactions using activating reagents. For example:

  • Step 1 : React 3-(trifluoromethyl)benzoic acid with chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (a coupling reagent) in acetonitrile (MeCN) with N-methylimidazole to form the activated intermediate .
  • Step 2 : Introduce the thiadiazole moiety via cyclization. For analogous thiadiazole derivatives, cyclization in DMF with iodine and triethylamine is effective, producing sulfur as a byproduct .

Q. Which spectroscopic methods confirm the compound’s structure?

Key techniques include:

Method Key Data Points References
1H/13C NMR Peaks for trifluoromethyl (δ ~120-130 ppm in 13C), thiadiazole protons (δ ~7-8 ppm in 1H)
IR Absorbance for sulfone (SO₂, ~1300-1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹)
Mass Spectrometry Molecular ion peak matching the molecular weight (e.g., m/z = 384 [M+H]+ for a related compound)

Q. How is purity assessed during synthesis?

  • TLC : Use chloroform:acetone (3:1) as the mobile phase to monitor reaction progress .
  • Melting Point : Compare experimental values with literature (e.g., 503–504 K for intermediates) .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

Optimization strategies include:

  • Reagent Ratios : Use a 1:1 molar ratio of iodine to substrate in DMF .
  • Reaction Time : Extend cyclization time to 24 hours for complete conversion .
  • Temperature : Conduct reactions at 293–298 K to balance kinetics and side reactions .

Q. How to resolve discrepancies between theoretical and experimental NMR data?

  • Purity Check : Re-crystallize the compound and re-run NMR in deuterated DMSO to eliminate solvent artifacts .
  • X-ray Diffraction : Validate crystal structure for ambiguous peaks (e.g., co-crystals of intermediates can confirm bonding) .

Q. What methodologies are used to study bioactivity?

For thiadiazole derivatives, common assays include:

Assay Protocol References
Antimicrobial Broth microdilution (MIC determination at pH 7.4 vs. 5.5)
Cytotoxicity MTT assay on cancer cell lines (e.g., IC₅₀ values)
Enzyme Inhibition Competitive binding studies using fluorogenic substrates

Q. How to design derivatives for improved metabolic stability?

  • Trifluoromethyl Group : Enhances lipophilicity and stability. Compare pharmacokinetics of analogs with/without this group .
  • Piperazine Modifications : Introduce hydrophilic groups (e.g., hydroxyethyl) to balance logP values .

Contradiction Analysis

Q. Conflicting reports on antimicrobial activity at different pH levels. How to interpret this?

  • Mechanistic Insight : Thiadiazole sulfone groups may protonate at lower pH, altering membrane permeability. Test activity at pH 5.5 vs. 7.4 to validate .

  • Data Table :

    pH MIC (µg/mL) Target Organism Reference
    5.58.2S. aureus
    7.4>64S. aureus

Q. Discrepancies in melting points of intermediates across studies.

  • Possible Causes : Polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms .

Methodological Best Practices

  • Synthetic Reproducibility : Always replicate conditions from peer-reviewed protocols (e.g., ’s use of concentrated H₂SO₄ for cyclization) .
  • Data Validation : Cross-reference spectral data with computational tools (e.g., ChemDraw NMR prediction) and published analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.